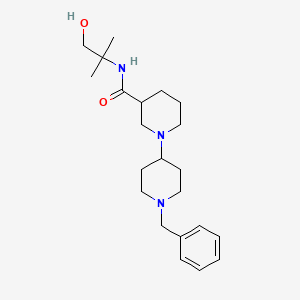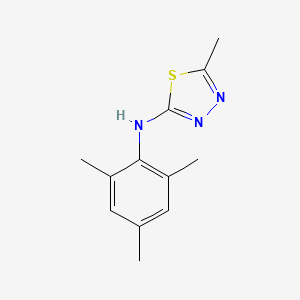![molecular formula C23H23N3O B5361488 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)
5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal studies. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies exploring its potential therapeutic uses in various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine is not yet fully understood. However, it has been proposed that this compound may act by promoting the survival of newborn neurons in the hippocampus through the activation of a cellular pathway known as the nicotinamide adenine dinucleotide (NAD) pathway. This pathway is involved in energy metabolism and has been shown to play a role in neuronal survival.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of NAD in cells, which may have implications for aging and age-related diseases. It has also been shown to have anti-inflammatory effects and to promote the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine is that it has been shown to be effective in animal models of various neurological disorders, suggesting that it may have broad therapeutic potential. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which may make it more difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine. One area of interest is to further investigate its mechanism of action and to identify the specific cellular pathways involved in its neuroprotective effects. Another area of interest is to explore its potential therapeutic uses in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, there is interest in developing derivatives of this compound that may be more effective or have fewer side effects.
Métodos De Síntesis
The synthesis of 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 2,4'-bipyridine in the presence of a base to produce 4-(2-pyridyl)benzaldehyde. This intermediate is then reacted with phenylhydrazine to form the azepane ring, followed by the addition of a carbonyl group to the nitrogen of the azepane ring. The final product, this compound, is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine has been extensively studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal studies, this compound has been shown to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(4-phenylazepan-1-yl)-(6-pyridin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(21-8-9-22(25-17-21)20-10-13-24-14-11-20)26-15-4-7-19(12-16-26)18-5-2-1-3-6-18/h1-3,5-6,8-11,13-14,17,19H,4,7,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPKKSODOUJFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5361405.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)

![N-[2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5361432.png)
![N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5361442.png)
![1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5361448.png)

![1-allyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5361466.png)


![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361479.png)
![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)
